molecular formula C10H8O3 B7880400 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole

Cat. No.: B7880400
M. Wt: 176.17 g/mol
InChI Key: QKTVSIFOMSLCAY-UHFFFAOYSA-N
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Description

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . This compound is part of the benzodioxole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole typically involves the reaction of 4-methoxy-2H-1,3-benzodioxole with ethynylating agents under controlled conditions. One common method includes the use of ethynyl magnesium bromide in the presence of a palladium catalyst to facilitate the ethynylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential skin-lightening properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynyl-4-methoxybenzo[d][1,3]dioxole is unique due to its ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-ethynyl-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-3-7-4-8(11-2)10-9(5-7)12-6-13-10/h1,4-5H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTVSIFOMSLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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